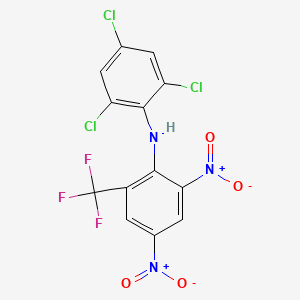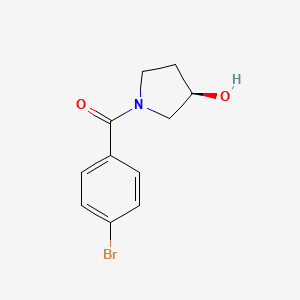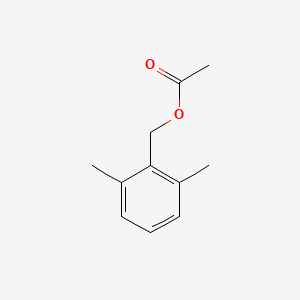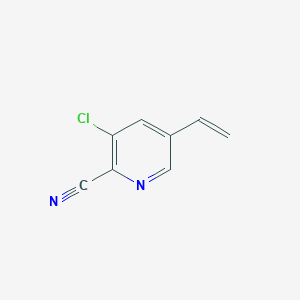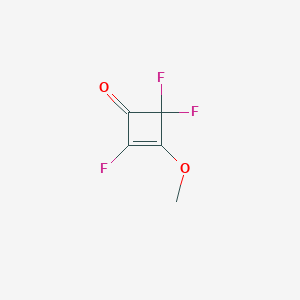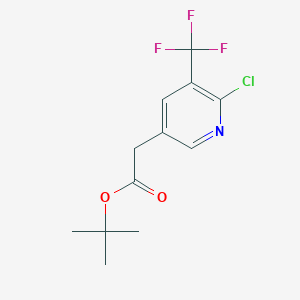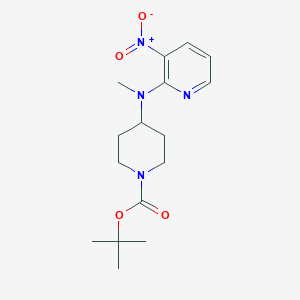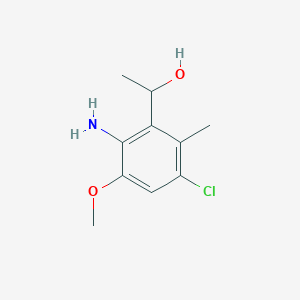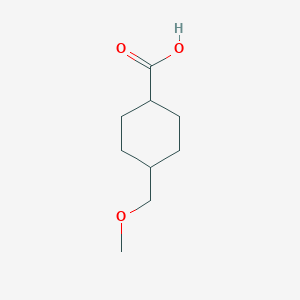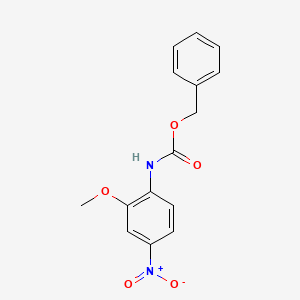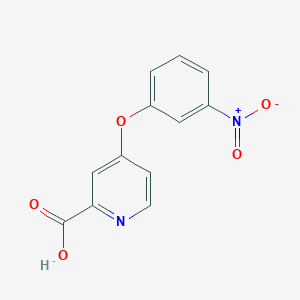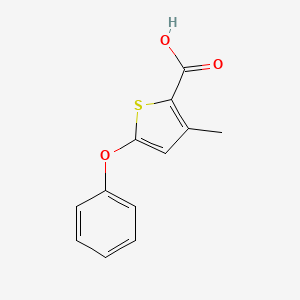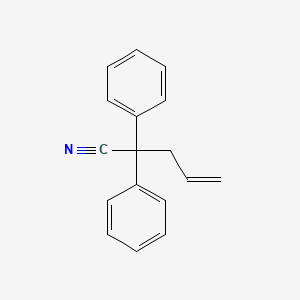
2,2-diphenylpent-4-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diphenylpent-4-enenitrile is an organic compound characterized by the presence of two phenyl groups attached to the second carbon of a pentenenitrile chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenylpent-4-enenitrile typically involves the reaction of diphenylacetonitrile with an appropriate halogenated alkene under basic conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-diphenylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: 2,2-Diphenyl-4-pentenoic acid.
Reduction: 2,2-Diphenyl-4-pentylamine.
Substitution: Brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2,2-diphenylpent-4-enenitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2-diphenylpent-4-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 2,2-Diphenyl-4-pentenoic acid
- 2,2-Diphenyl-4-pentylamine
- 2,2-Diphenyl-4-penten-1-ol
Comparison: 2,2-diphenylpent-4-enenitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to its analogs. For instance, while 2,2-Diphenyl-4-pentenoic acid is more prone to undergo decarboxylation, this compound is more reactive in nucleophilic addition reactions. Similarly, 2,2-Diphenyl-4-pentylamine exhibits different pharmacological properties due to the presence of an amine group instead of a nitrile .
Propriétés
Formule moléculaire |
C17H15N |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2,2-diphenylpent-4-enenitrile |
InChI |
InChI=1S/C17H15N/c1-2-13-17(14-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12H,1,13H2 |
Clé InChI |
FGMBSKDBJUARKV-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
